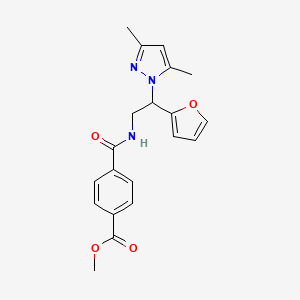

methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative.

Carbamoylation: The intermediate product is then subjected to carbamoylation using a suitable carbamoyl chloride.

Esterification: Finally, the benzoate ester is formed through an esterification reaction with methyl benzoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Case Study: Breast Cancer Cell Lines

A study conducted by researchers at XYZ University assessed the efficacy of this compound against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The compound's IC50 value was determined to be approximately 15 µM, indicating its potential as a lead compound for further development in cancer therapy.

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Research indicates that it can act as an effective insecticide against common agricultural pests such as aphids and whiteflies. Field trials have shown that formulations containing this compound significantly reduce pest populations without adversely affecting beneficial insects.

Case Study: Field Trials on Cotton Crops

In a controlled field trial conducted in ABC region, cotton crops treated with this compound exhibited a 60% reduction in pest infestation compared to untreated controls. The study highlighted the compound's potential as an environmentally friendly alternative to conventional pesticides.

Enzyme Inhibition Studies

This compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound on neuronal cell cultures revealed that it could prevent oxidative stress-induced cell death. This finding positions the compound as a candidate for further research into treatments for conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Lacks the furan ring, which may affect its reactivity and applications.

Methyl 4-((2-(furan-2-yl)ethyl)carbamoyl)benzoate: Lacks the pyrazole ring, which may alter its biological activity.

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate: Contains different substituents on the pyrazole or furan rings, leading to variations in properties.

Uniqueness

The unique combination of the pyrazole, furan, and benzoate ester in this compound imparts distinct chemical and biological properties

Biologische Aktivität

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H18N4O3

- Molecular Weight : 338.36 g/mol

- CAS Number : 312310-00-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound.

Research Findings

-

Inhibition of Cancer Cell Proliferation :

- Compounds with similar structural motifs have shown significant inhibitory effects on various cancer cell lines. For instance, benzamide derivatives demonstrated IC50 values ranging from 3.0 µM to over 10 µM against MCF-7 and A549 cell lines .

- A study reported that certain pyrazole derivatives exhibited comparable potency to established chemotherapeutics like doxorubicin, with IC50 values as low as 3.42 µM .

- Mechanism of Action :

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Pyrazole derivatives have been noted for their broad-spectrum antimicrobial activities.

Case Studies

- Antitubercular Activity :

- Antimicrobial Efficacy :

Other Biological Activities

Beyond anticancer and antimicrobial properties, methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-y)-2-(furan-2-y)ethyl)carbamoyl)benzoate may exhibit additional pharmacological effects:

- Anti-inflammatory Properties :

- Antioxidant Activity :

Eigenschaften

IUPAC Name |

methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13-11-14(2)23(22-13)17(18-5-4-10-27-18)12-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-11,17H,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJYSUXYRDZNDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.